molecular formula C18H14IN3O5 B7555920 (E)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide

(E)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide

Cat. No. B7555920
M. Wt: 479.2 g/mol
InChI Key: FQLCQTUAIGWOGT-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide, commonly known as CINPA1, is a small molecule inhibitor that selectively inhibits the activity of the motor protein kinesin-1. Kinesin-1 is a microtubule-based motor protein that plays a crucial role in intracellular transport of organelles, vesicles, and other cargoes. The inhibition of kinesin-1 by CINPA1 has potential applications in scientific research, drug discovery, and therapeutic interventions.

Mechanism of Action

CINPA1 selectively inhibits the ATPase activity of kinesin-1 by binding to a specific site on the motor domain of the protein. This results in the inhibition of kinesin-1-mediated transport along microtubules.
Biochemical and Physiological Effects
The inhibition of kinesin-1 by CINPA1 has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit axonal transport in neurons, and impair the trafficking of lysosomes and autophagosomes in cells.

Advantages and Limitations for Lab Experiments

CINPA1 has several advantages as a tool for scientific research. It is a highly selective inhibitor of kinesin-1, which allows for the specific inhibition of kinesin-1-mediated transport without affecting other cellular processes. CINPA1 is also a small molecule inhibitor, which makes it easy to administer to cells and animals. However, CINPA1 also has some limitations. It is a synthetic compound, which means that it may have off-target effects or toxicity. Additionally, the inhibition of kinesin-1 by CINPA1 may not fully recapitulate the effects of genetic knockdown or knockout of kinesin-1.

Future Directions

There are several future directions for the use of CINPA1 in scientific research. One potential application is in the development of new cancer therapies. The inhibition of kinesin-1 by CINPA1 has been shown to induce apoptosis in cancer cells, which suggests that it may have potential as an anticancer agent. Another potential application is in the study of neurodegenerative diseases. Kinesin-1 has been implicated in the transport of proteins and organelles along axons, and the inhibition of kinesin-1 by CINPA1 may provide insights into the mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, CINPA1 may also be used in the development of new drugs that target kinesin-1 for therapeutic interventions.

Synthesis Methods

CINPA1 can be synthesized using a multi-step chemical synthesis process. The synthesis involves the reaction of 3-iodo-4,5-dimethoxybenzaldehyde and 4-nitrophenylacetonitrile to form a Schiff base, which is then reduced using sodium borohydride to obtain the corresponding amine. The amine is then reacted with (E)-3-(4-nitrophenyl)-2-cyanoacrylamide in the presence of a base to yield CINPA1.

Scientific Research Applications

CINPA1 has been extensively used in scientific research to investigate the role of kinesin-1 in various cellular processes. It has been shown to inhibit the transport of organelles, vesicles, and other cargoes along microtubules in cells. CINPA1 has also been used to study the effects of kinesin-1 inhibition on cell division, neuronal development, and cancer cell migration.

properties

IUPAC Name

(E)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14IN3O5/c1-26-16-9-11(8-15(19)17(16)27-2)7-12(10-20)18(23)21-13-3-5-14(6-4-13)22(24)25/h3-9H,1-2H3,(H,21,23)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLCQTUAIGWOGT-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14IN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide

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